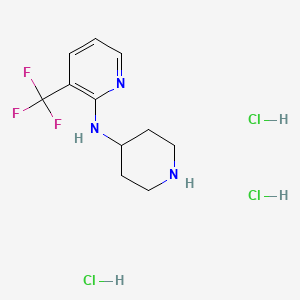

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride

Description

Properties

IUPAC Name |

N-piperidin-4-yl-3-(trifluoromethyl)pyridin-2-amine;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;;;/h1-2,5,8,15H,3-4,6-7H2,(H,16,17);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRGQTFPVZMTDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=C(C=CC=N2)C(F)(F)F.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl3F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

Coupling with Pyridine: The piperidine derivative is then coupled with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

Formation of the Trihydrochloride Salt: The final step involves the formation of the trihydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the piperidine or pyridine rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research indicates that compounds with similar structures to N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride exhibit promising anticancer properties. For instance, derivatives of trifluoromethyl pyrimidine have shown moderate to excellent anticancer activities against various cancer cell lines, including PC3, K562, Hela, and A549 at concentrations as low as 5 μg/ml . This suggests that the compound may be explored for its potential in cancer therapeutics.

Central Nervous System Disorders:

The compound's ability to interact with biological pathways in the central nervous system positions it as a candidate for treating neurological disorders. The piperidine moiety is known for its role in enhancing the pharmacological profile of drugs targeting neurotransmitter systems, which could be beneficial in developing treatments for conditions such as depression or anxiety.

Antimicrobial Properties

Recent studies have highlighted the potential of trifluoromethyl-containing compounds in exhibiting antifungal and insecticidal activities. For example, derivatives similar to this compound have demonstrated significant antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, indicating their usefulness in agricultural applications as fungicides .

Synthesis of Novel Pharmaceuticals

The compound serves as a crucial building block in synthesizing other biologically active molecules. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, which is advantageous in drug design . The synthetic routes typically involve modifications that allow for the introduction of various functional groups, facilitating the development of new therapeutic agents.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and safety profile. By systematically altering the substituents on the piperidine and pyridine rings, researchers can identify key structural features that contribute to enhanced biological activity or reduced toxicity .

Case Studies and Research Findings

A comprehensive review of literature reveals various case studies focusing on similar compounds:

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural Analogues from the Molecules Journal (2014)

Several compounds synthesized in Molecules (2014) share structural motifs with the target molecule, such as the piperidine ring and trifluoromethyl groups. Key comparisons include:

a. N-(1-(4-(3-Ethylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7a)

- Structure : Contains a benzamide group linked to piperidin-4-yl and a trifluoromethyl-substituted benzene ring.

- Yield : 55.2%, lower than some trihydrochloride salts (e.g., 96% for a benzylpiperidine analog in ) .

- Molecular Weight : 449.21 g/mol (free base), contrasting with the trihydrochloride form’s higher molecular weight due to added HCl .

b. N-(1-(4-Aminobenzyl)piperidin-4-yl)-4-(difluoromethoxy)benzamide (6f)

- Structure : Features a difluoromethoxy group and benzamide linkage.

- Molecular Weight : 376.18 g/mol (free base), significantly lower than trihydrochloride salts .

- Relevance : Highlights the impact of fluorine substituents on lipophilicity and metabolic stability, a shared trait with the trifluoromethyl group in the target compound .

Trihydrochloride Salts and Piperidine Derivatives

a. N-(1-Benzylpiperidin-4-yl)-4-(pyridin-3-yl)pyrimidin-2-amine Trihydrochloride

- Empirical Formula : C₂₁H₂₃N₅·3HCl

- Molecular Weight : 454.82 g/mol

- Yield : 96%, suggesting efficient synthesis for trihydrochloride forms compared to neutral analogs .

- Melting Point : 121–128°C, indicative of high thermal stability due to salt formation .

b. N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

- Molecular Weight : 305.13 g/mol (dihydrochloride)

- Key Feature : Pyrrolidine ring instead of piperidine, reducing ring size and basicity. The dihydrochloride form may offer intermediate solubility compared to trihydrochloride salts .

Comparative Data Table

Biological Activity

N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine trihydrochloride is a chemical compound with potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of piperidine and pyridine derivatives, which are known for their diverse pharmacological properties. The molecular formula of this compound is , indicating the presence of trifluoromethyl and piperidine moieties that contribute to its biological activity.

The biological activity of this compound primarily involves its interactions with various molecular targets, including receptors and enzymes. The trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with target sites.

Potential Targets

- Receptors : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzymes : It may also inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Pharmacological Profiles

Research indicates that compounds similar to N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Some derivatives have shown promise in preclinical models for treating depression.

- Antimicrobial Properties : Studies suggest potential activity against various bacterial strains.

Case Studies and Research Findings

- Antidepressant Effects : A study demonstrated that similar piperidine derivatives exhibited significant antidepressant-like effects in rodent models, suggesting that N-(Piperidin-4-yl)-3-(trifluoromethyl)pyridin-2-amine could have similar properties due to structural similarities .

- Antimicrobial Activity : In vitro studies have shown that related compounds possess antimicrobial properties, with minimum inhibitory concentration (MIC) values indicating effective activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assessments : Evaluations of cytotoxic effects on human cell lines indicated that certain modifications in the structure could enhance selectivity and reduce toxicity, emphasizing the importance of structural optimization in drug development .

Summary of Biological Activities

Q & A

Q. Key Methodological Considerations

- Solvent Choice : Dichloromethane (DCM) or acetonitrile for solubility of intermediates .

- Catalysis : DMF as a catalyst for acyl chloride formation .

- Salt Formation : Trihydrochloride salt generation via HCl gas bubbling in anhydrous ethanol .

How can researchers validate the purity and structural integrity of this compound?

Basic Research Focus

Combine orthogonal analytical techniques:

- HPLC : Use reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase (e.g., retention time ~1.63 minutes under QC-SMD-TFA05 conditions ).

- LCMS : Confirm molecular ion peaks (e.g., m/z 598 [M+H]+ observed in similar trifluoromethylpyridine derivatives ).

- NMR : Assign peaks for the piperidinyl NH (δ 1.5–2.5 ppm), pyridine protons (δ 7.0–8.5 ppm), and trifluoromethyl group (δ -60 to -70 ppm in NMR) .

Advanced Challenge

Differentiate between free base and trihydrochloride forms using elemental analysis (e.g., chlorine content ~23% for trihydrochloride) and Karl Fischer titration for water content .

What are the solubility and stability profiles of this compound under experimental conditions?

Q. Basic Research Focus

- Solubility : Highly soluble in polar solvents (DMSO, water) due to the trihydrochloride salt; limited solubility in non-polar solvents (e.g., <1 mg/mL in hexane) .

- Stability : Store lyophilized powder at -20°C in desiccated conditions. Aqueous solutions are stable for ≤48 hours at 4°C .

Advanced Challenge

Assess hydrolytic stability at varying pH (e.g., accelerated degradation studies at pH 2–9). The trifluoromethyl group enhances resistance to hydrolysis compared to non-fluorinated analogs .

How can this compound be utilized in structure-activity relationship (SAR) studies for kinase inhibition?

Advanced Research Focus

The piperidinyl and trifluoromethyl groups are critical for target engagement. For example:

- Piperidine Modifications : Compare activity of N-(Piperidin-4-yl) vs. N-(Piperazin-1-yl) analogs (e.g., reduced TrkA inhibition observed with bulkier substituents ).

- Trifluoromethyl Effects : The CF group enhances lipophilicity (logP ~2.5) and metabolic stability, as seen in kinase inhibitors like KRC-108 .

Q. Experimental Design

- In vitro Kinase Assays : Use ATP competition assays (10 mM stock in DMSO ).

- Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with CF ).

What are the challenges in crystallizing this compound for X-ray diffraction studies?

Advanced Research Focus

Trihydrochloride salts often form hygroscopic crystals, complicating diffraction. Strategies include:

- Co-Crystallization : Use counterions like phosphate or sulfate to improve crystal lattice stability .

- Cryoprotection : Flash-cool crystals in liquid nitrogen with 20% glycerol .

- Data Collection : Synchrotron radiation for high-resolution data (≤1.0 Å) to resolve fluorine atoms .

How to optimize reaction yields for large-scale synthesis?

Q. Advanced Research Focus

- Catalytic Optimization : Screen Pd catalysts (e.g., Pd(OAc)/Xantphos) for Buchwald-Hartwig coupling of pyridin-2-amine and piperidinyl intermediates .

- Process Chemistry : Use flow reactors for exothermic steps (e.g., CF group introduction via gas-phase fluorination ).

- Yield Data : Pilot studies report ~60–70% yields for analogous trifluoromethylpyridine syntheses .

What analytical techniques resolve degradation products during long-term stability studies?

Q. Advanced Research Focus

- LC-HRMS : Identify hydrolytic products (e.g., loss of HCl or CF groups ).

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to detect photolytic byproducts .

- Quantitative NMR : Monitor amine deprotonation in DO at pD 7.4 .

How does the trihydrochloride form impact biological assay outcomes?

Q. Advanced Research Focus

- Ionic Strength : High chloride content may interfere with ion-sensitive assays (e.g., calcium flux). Use free base forms for electrophysiology .

- Buffer Compatibility : Precipitates in PBS; substitute with HEPES-buffered saline (pH 7.4) .

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME or ADMETLab 2.0 for logP (2.3), CNS permeability (low), and CYP450 inhibition (CYP3A4 substrate ).

- MD Simulations : GROMACS for membrane permeation kinetics (CF enhances blood-brain barrier penetration ).

How to address discrepancies in bioactivity data across different research groups?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.